ethyl 5-amino-1H-pyrazole-4-carboxylate

Catalog No.
S582489
CAS No.
6994-25-8
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-amino-1H-pyrazole-4-carboxylate

CAS Number

6994-25-8

Product Name

ethyl 5-amino-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)

InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NN=C1)N

Synonyms

ethyl 3-amino-1H-pyrazole-4-carboxylate, ethyl APC

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N

Synthesis and Characterization:

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a small organic molecule with the chemical formula C6H9N3O2. It has been synthesized and characterized by various research groups, and the methods for its preparation are described in scientific literature. These studies typically involve multi-step reactions starting from readily available precursors.

Applications in Medicinal Chemistry:

Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

  • Allopurinol Impurity

    It is an identified impurity in the drug allopurinol, used to treat gout []. Understanding the presence and potential effects of impurities is crucial for ensuring drug safety and efficacy.

  • Novel Drug Discovery

    The pyrazole ring, a core structure in ethyl 5-amino-1H-pyrazole-4-carboxylate, is present in various bioactive molecules. Researchers have explored its potential as a scaffold for developing new drugs targeting diverse therapeutic areas, including cancer, epilepsy, and infectious diseases [, ].

Other Research Applications:

Beyond medicinal chemistry, ethyl 5-amino-1H-pyrazole-4-carboxylate might find applications in other scientific fields:

  • Material Science

    Research suggests its potential use in the development of new materials with specific properties, such as photoluminescence.

  • Crystallography

    The molecule has been used in crystallographic studies to understand the packing arrangements of molecules in crystals.

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a heterocyclic organic compound characterized by a pyrazole ring with an amino group and a carboxylate ester substituent. Its chemical formula is C7H10N4O2C_7H_10N_4O_2 and it has a molecular weight of approximately 170.18 g/mol. The structure features a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.

Since ethyl 5-amino-1H-pyrazole-4-carboxylate is an impurity in allopurinol, it does not possess its own mechanism of action. Allopurinol's mechanism of action involves inhibiting xanthine oxidase, an enzyme responsible for uric acid production [].

, including:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  • Oxidation: The compound can be oxidized under specific conditions to yield different functional groups, such as nitro or carbonyl groups .

This compound has shown significant biological activities, particularly in the realm of medicinal chemistry. Notably, it exhibits:

  • Antimicrobial Activity: Studies have indicated that ethyl 5-amino-1H-pyrazole-4-carboxylate possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: It has been evaluated for its potential in treating inflammatory conditions due to its ability to inhibit cyclooxygenase enzymes .
  • Analgesic Properties: Some derivatives of this compound have demonstrated pain-relieving effects in pharmacological studies .

Several synthesis methods have been developed for ethyl 5-amino-1H-pyrazole-4-carboxylate:

  • Conventional Synthesis: This method typically involves the reaction of hydrazine derivatives with ethyl acetoacetate followed by subsequent steps to introduce the carboxylate group.
  • Multicomponent Reactions: Recent approaches utilize multicomponent reactions that allow for the simultaneous formation of the pyrazole ring and functional groups, enhancing efficiency and yield .
  • Rearrangement Reactions: Abnormal Beckmann rearrangement techniques have also been employed to synthesize related compounds effectively .

Ethyl 5-amino-1H-pyrazole-4-carboxylate finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting inflammatory and infectious diseases.
  • Agricultural Chemistry: Its antimicrobial properties make it a candidate for agricultural applications, such as fungicides or herbicides.
  • Material Science: The compound's unique structure allows for potential use in creating novel materials with specific electronic or optical properties.

Research has focused on the interactions of ethyl 5-amino-1H-pyrazole-4-carboxylate with biological targets:

  • Enzyme Inhibition Studies: Investigations into its role as an inhibitor of cyclooxygenase enzymes have shown promising results, suggesting potential therapeutic uses in pain management and inflammation .
  • Molecular Docking Studies: Computational studies have been conducted to predict binding affinities and interactions with various receptors, aiding in the design of more effective derivatives .

Ethyl 5-amino-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds within the pyrazole family. Here are some notable comparisons:

Compound NameStructureKey FeaturesUnique Aspects
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylateStructureContains a methylthio groupEnhanced anti-inflammatory activity
3-Amino-1H-pyrazole-4-carboxylic acidStructureLacks ethyl ester functionalityMore polar; potential for different solubility profiles
5-Amino-1H-pyrazoleStructureSimplified structure without carboxylateBasic framework for further derivatization

The uniqueness of ethyl 5-amino-1H-pyrazole-4-carboxylate lies in its combination of an amino group and carboxylate ester, which provides diverse reactivity and biological activity not present in simpler pyrazoles.

XLogP3

0.6

UNII

9GY5HA1GAA

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (85.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (85.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1260243-04-6
6994-25-8

Wikipedia

Ethyl 5-amino-1H-pyrazole-4-carboxylate

Dates

Modify: 2023-09-17

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